2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzotriazine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, which can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The thiazole ring is then introduced via a condensation reaction with a thioamide.
Cyclization of o-phenylenediamine: This step involves reacting o-phenylenediamine with nitrous acid to form the benzotriazine ring.
Condensation with thioamide: The benzotriazine intermediate is then reacted with a thioamide under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzotriazine and thiazole moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the thiazole ring, which may result in different reactivity and biological activity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the benzotriazine ring, which could affect its overall stability and interaction with biological targets.
Uniqueness
The combination of the benzotriazine and thiazole rings in 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide provides a unique structural framework that can lead to distinct chemical and biological properties. This dual-ring system may enhance the compound’s ability to interact with multiple targets, making it a versatile tool in research and development.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-10(14-12-13-5-6-20-12)7-17-11(19)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZSVFBAFUZBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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